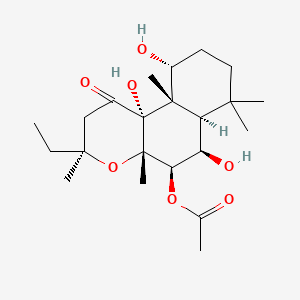

14,15-Dihydroforskolin

Description

14,15-Dihydroforskolin is a semisynthetic derivative of forskolin, a diterpenoid isolated from the plant Coleus forskohlii. It is characterized by the saturation of the C14-C15 double bond in the parent compound, which reduces its intrinsic ability to activate adenylate cyclase (AC) while retaining binding affinity to forskolin-binding sites . This modification makes it a valuable tool in pharmacological studies, particularly for investigating AC regulation and ligand-receptor interactions.

14,15-Dihydroforskolin exhibits weak stimulatory effects on AC isoforms but demonstrates enhanced selectivity for type V AC compared to forskolin . It has been widely used as a radioligand (e.g., [³H]-labeled form) in binding assays due to its reversible and saturable binding kinetics in tissues such as rat adipocyte membranes (KD = 13 µM) and myocardium (KD = 650 nM) .

Properties

CAS No. |

64657-24-5 |

|---|---|

Molecular Formula |

C22H36O7 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

[(3S,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |

InChI |

InChI=1S/C22H36O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h13,15-17,24,26-27H,8-11H2,1-7H3/t13-,15-,16-,17-,19+,20-,21+,22-/m1/s1 |

InChI Key |

FSHODSIPAGXXTP-XMKAUJQESA-N |

SMILES |

CCC1(CC(=O)C2(C3(C(CCC(C3C(C(C2(O1)C)OC(=O)C)O)(C)C)O)C)O)C |

Isomeric SMILES |

CC[C@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)C)O)(C)C)O)C)O)C |

Canonical SMILES |

CCC1(CC(=O)C2(C3(C(CCC(C3C(C(C2(O1)C)OC(=O)C)O)(C)C)O)C)O)C |

Other CAS No. |

64657-24-5 |

Synonyms |

14,15-dihydrocoleonol 14,15-dihydroforskolin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Forskolin Derivatives with Modified AC Selectivity

NKH477 (FD5)

- Structure: A water-soluble forskolin derivative with a 3-(dimethylamino)propionyl group at the C6 position.

- Activity: Potently stimulates cardiac type V AC, making it clinically relevant for treating congestive heart failure.

FD6 (6-[3-(Dimethylamino)propionyl]-14,15-Dihydroforskolin)

- Structure: Combines the C14-C15 saturation of 14,15-dihydroforskolin with a C6 3-(dimethylamino)propionyl group.

- Activity :

- Relative Potency (vs. forskolin):

- Type II AC: 51%

- Type III AC: 22%

- Type V AC: 139%

11-Deoxo-11-Hydroxyforskolin

Binding Affinity and Radioligand Utility

14,15-Dihydroforskolin binds to the same sites as forskolin but with lower affinity, enabling its use in competitive binding assays to map forskolin-sensitive AC domains . Its reduced AC activation minimizes confounding effects in functional studies .

Inactive Derivatives and Structural Insights

- 13-Devinyl Derivatives (e.g., 13-devinyl-13-aminomethylforskolin): Substitutions at the C13 position abolish AC stimulation entirely, underscoring the critical role of the C13 vinyl group in forskolin’s activity .

- 14,15-Dihydro-15-Chloroforskolin : Chlorination at C15 further reduces AC interaction, rendering it inactive .

Isoform-Selective AC Modulation

- Type V AC Selectivity : 14,15-Dihydroforskolin’s moderate type V selectivity (41% relative potency) is significantly enhanced in FD6 (139%), demonstrating that strategic structural modifications can tailor isoform specificity .

- Mechanistic Insights : The compound’s binding correlates linearly with AC activation in adipocyte membranes (r² = 0.98), confirming a single-class binding site model .

Therapeutic Potential

- Cardiovascular Research : Derivatives like FD6 and NKH477 are prioritized for cardiac applications due to their enhanced type V AC stimulation, which improves contractility in heart failure models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.